Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl ester, nitro, and methyl groups attached to the pyrrole ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 3,5-dimethyl-1H-pyrrole-2-carboxylate followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 4-position of the pyrrole ring. Subsequent esterification with ethanol in the presence of an acid catalyst like sulfuric acid yields the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
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Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Methoxy derivatives: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
Chemistry
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of heterocyclic compounds.
Biology and Medicine
In biological research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules, including antibiotics and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its derivatives are also explored for use in materials science, particularly in the development of organic semiconductors.
Mechanism of Action
The biological activity of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate and its derivatives often involves interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation. The ester group can also be hydrolyzed in vivo to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid: The free acid form, which can be more reactive in certain biological contexts.
Uniqueness
This compound is unique due to the combination of its nitro and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)6(3)10-7/h10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXAAUDJWAVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203062 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-44-5 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13424 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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